Methyl 2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoate
Description
Properties
IUPAC Name |
methyl 2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-15(17,14(16)19-3)12-6-4-11-9-13(18-2)7-5-10(11)8-12/h4-9,17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWICZBQXXZFFOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spectral Characterization
-
IR spectroscopy : Distinct peaks at 1,672 cm⁻¹ (C=O stretch), 1,157 cm⁻¹ (O–CH₃), and 2,800 cm⁻¹ (aliphatic C–H).
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¹H NMR : Resonances at δ 3.35 ppm (OCH₃), δ 3.80 ppm (CH), and δ 1.62 ppm (CH₃).
Transesterification of Ethyl Ester Precursors
An alternative route involves transesterification of ethyl 2-(6-methoxynaphthalen-2-yl)propanoate with methanol in the presence of sodium methoxide (NaOMe). This method is particularly valuable for resolving racemic mixtures into enantiomerically pure forms.
Reaction Mechanism
The process exploits the lower solubility of the methyl ester in methanol, driving the equilibrium toward product formation:
Yields exceed 90% when using 5–15 wt% NaOMe and attrition-enhancing agents like glass beads.
Industrial Scalability
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Continuous flow reactors : Enable precise control over residence time and temperature, minimizing byproducts.
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Crystallization : The methyl ester precipitates from methanol, simplifying purification.
Synthesis via Hydrazide Intermediates
A multistep pathway involves converting methyl 2-(6-methoxynaphthalen-2-yl)propanoate to its hydrazide derivative, which serves as a precursor for polymeric chelating resins.
Hydrazide Formation
Reaction of the methyl ester (0.004 mol) with hydrazine hydrate (0.004 mol) in ethanol under reflux yields 2-(6-methoxynaphthalen-2-yl)propanehydrazide. Key spectral data:
Polymerization Applications
The hydrazide reacts with 2-hydroxybenzaldehyde to form Schiff base ligands, which are subsequently crosslinked with bisphenol and paraformaldehyde to create chelating polymers. These resins exhibit high affinity for Pb(II), Cu(II), and Co(II) ions, with adsorption capacities exceeding 2.5 mmol/g.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Scalability | Key Advantage |
|---|---|---|---|---|
| Direct esterification | 85 | >98% | Moderate | Simplicity, low cost |
| Transesterification | 92 | >99% | High | Enantiomeric resolution |
| Hydrazide intermediate | 78 | 95% | Low | Utility in polymer synthesis |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Analytical Chemistry
Methyl 2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoate serves as a reference standard in analytical chemistry. It is utilized for the calibration and validation of analytical methods, ensuring accuracy in quantitative analyses of similar compounds .
Biological Research
The compound has been investigated for its potential anti-inflammatory and antimicrobial properties. Preliminary studies suggest that it may function as an inhibitor of cyclooxygenase (COX), particularly COX-2, which is significant for reducing gastrointestinal side effects associated with non-selective NSAIDs .
Potential Biological Activities:
- Anti-inflammatory Effects : Its ability to inhibit COX enzymes positions it as a candidate for developing new anti-inflammatory drugs.
- Antimicrobial Properties : Research indicates potential efficacy against various pathogens, warranting further exploration in infectious disease management .
Pharmaceutical Development
The compound is explored as a pharmaceutical intermediate , particularly in the synthesis of new drugs targeting inflammatory diseases. Its structural modifications can enhance bioavailability and therapeutic efficacy compared to its parent compound, Naproxen .
Industrial Applications
In industrial settings, this compound is utilized in the production of polymers and other materials due to its chemical stability and reactivity. Its unique properties allow for incorporation into various formulations, enhancing product performance .
Case Studies and Research Findings
Several studies highlight the compound's applications:
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Polymer Synthesis : A study detailed the preparation of new Naproxen polymers using this compound as a precursor. These polymers exhibited promising characteristics for drug delivery systems .
Study Application Findings RJPBCS (2018) Polymer Synthesis Developed new polymers with enhanced drug delivery properties Analytical Methods Calibration Standard Validated methods for analyzing similar naphthalene derivatives
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to participate in various chemical reactions, contributing to its diverse applications .
Comparison with Similar Compounds
Similar Compounds
2-(6-Methoxy-2-naphthyl)propionic acid: Similar in structure but differs in functional groups.
2-Methoxyphenyl 2-(6-methoxynaphthalen-2-yl)propanoate: Shares a similar naphthalene core but has different substituents.
Uniqueness
Methyl 2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Methyl 2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoate, also known as Naproxen methyl ester, is a derivative of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. This compound has garnered interest due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C15H16O3
- Molar Mass : 244.29 g/mol
- CAS Number : 26159-35-3
- Density : 1.103 g/cm³
- Melting Point : 50-52 °C
This compound functions primarily as a COX inhibitor, with selectivity for COX-2 over COX-1. This selectivity is significant as it may reduce gastrointestinal side effects commonly associated with non-selective NSAIDs. The methyl ester modification enhances the lipophilicity of the compound, potentially improving its bioavailability and therapeutic efficacy.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties:
- Inhibition of Prostaglandin Synthesis : Studies have shown that this compound effectively inhibits the synthesis of prostaglandins, which are mediators of inflammation. The inhibition occurs through competitive binding to the active site of cyclooxygenase enzymes (COX), particularly COX-2, which is upregulated during inflammatory responses .
- Cellular Assays : In vitro assays using human cell lines demonstrated that this compound reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in stimulated macrophages, suggesting a potential for modulating immune responses .
Analgesic Properties
The analgesic activity of this compound has been evaluated in various animal models:
- Pain Models : In rodent models of pain (e.g., formalin test), administration of this compound resulted in a significant reduction in pain behavior compared to controls, indicating its effectiveness as an analgesic agent .
- Comparison with Naproxen : Comparative studies suggest that while both Naproxen and its methyl ester exhibit analgesic effects, the ester form may offer improved pharmacokinetic properties due to enhanced absorption rates .
Study on Toxicity and Environmental Impact
A study conducted on the environmental impact of Naproxen derivatives, including this compound, revealed that these compounds could affect aquatic organisms. A germination bioassay indicated that at concentrations above 1 mM, these compounds inhibited seed germination in radish (Raphanus sativus), suggesting potential ecological risks associated with their use .
Q & A
Q. What are the optimal synthetic routes for Methyl 2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoate, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves esterification of 2-(6-methoxynaphthalen-2-yl)propanoic acid derivatives. For example, (S)-methyl 2-(6-methoxynaphthalen-2-yl)propanoate is synthesized via reaction with methanol under acidic conditions, followed by purification via column chromatography. Key intermediates are characterized using:
- IR spectroscopy : Peaks at ~1739 cm⁻¹ (ester C=O) and 1332 cm⁻¹ (C-O) confirm ester formation .
- 1H-NMR : Signals at δ 3.8 ppm (methoxy group), δ 3.7 ppm (methine proton), and δ 1.6 ppm (methyl group) are critical for structural validation .
- TLC : Monitored using n-hexane:ethyl acetate (9:1) for reaction progress .
Q. How is the crystal structure of this compound determined?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:
- Data collection : At 100 K to minimize thermal motion .
- Structure solution : Use SHELXS (direct methods) or SHELXD (dual-space algorithms) for phase determination .
- Refinement : SHELXL refines parameters (e.g., anisotropic displacement, hydrogen bonding) with R-factors < 0.08 for high accuracy .
- Validation : Check for geometric outliers using OLEX2’s analysis tools .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what analytical techniques validate stereochemical integrity?
Methodological Answer:
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) with hexane:isopropanol mobile phases to resolve enantiomers .
- Reference standards : Compare with certified materials like Naproxen Impurity E (CAS 26159-35-3) .
- Circular dichroism (CD) : Detect Cotton effects in the 250–300 nm range for naphthalene chromophores .
Q. How do intermolecular interactions influence the solid-state packing of this compound?
Methodological Answer: SCXRD reveals:
- Hydrogen bonding : The hydroxyl group forms O–H···O interactions with ester carbonyls (distance ~2.8 Å) .
- π-π stacking : Naphthalene rings stack with interplanar distances of 3.5–4.0 Å, stabilizing the lattice .
- Van der Waals forces : Methyl and methoxy groups contribute to hydrophobic packing .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting vs. computational predictions)?
Methodological Answer:
- DFT calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict NMR shifts. Compare with experimental δ values .
- Variable-temperature NMR : Assess dynamic effects (e.g., rotameric equilibria) causing peak splitting .
- COSY/NOESY : Identify through-space couplings to confirm stereochemical assignments .
Q. How is this compound applied in polymer photostabilization, and what mechanisms are involved?
Methodological Answer:
- UV stabilization : The naphthalene moiety absorbs UV radiation (λmax ~280 nm), dissipating energy via non-radiative decay .
- Metal complexes : Chelation with Zn²⁺ or Cu²⁺ enhances photostabilizing efficiency in PMMA by radical scavenging .
- Accelerated aging tests : Expose PMMA films to UV lamps (λ = 340 nm) and monitor carbonyl index via FTIR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
